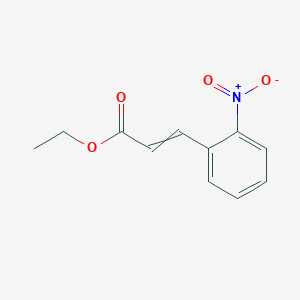
Ethyl 3-(2-nitrophenyl)acrylate
Descripción general
Descripción
Ethyl 3-(2-nitrophenyl)acrylate: is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. This compound is specifically an ester derivative of o-nitrocinnamic acid. Nitro compounds are widely used in various fields, including organic synthesis, pharmaceuticals, and materials science, due to their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-nitrophenyl)acrylate typically involves the esterification of o-nitrocinnamic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: o-Amino-zimtsaure-athylester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: o-Nitrocinnamic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-nitrophenyl)acrylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-nitrophenyl)acrylate primarily involves the reactivity of the nitro group. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have different biological activities .
Comparación Con Compuestos Similares
- o-Nitrobenzyl alcohol
- o-Nitrobenzaldehyde
- o-Nitrobenzoic acid
Comparison: Ethyl 3-(2-nitrophenyl)acrylate is unique due to its ester functionality, which allows it to participate in esterification and hydrolysis reactions. The presence of the ester group also differentiates it from o-Nitrobenzoic acid, which lacks this functionality .
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
ethyl 3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3 |
Clave InChI |
TYYXOWPEFVCPDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














